molecular formula C18H16BrNO3 B303004 N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide

N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide

Cat. No. B303004
M. Wt: 374.2 g/mol
InChI Key: RHMMDOMDGHZIEE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide, also known as BMAA, is a non-proteinogenic amino acid that has been studied extensively in recent years due to its potential role in the development of neurodegenerative diseases. BMAA is produced by certain species of cyanobacteria, which are commonly found in freshwater and marine environments.

Mechanism of Action

The exact mechanism of action of N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide is not fully understood, but it is thought to involve the misincorporation of N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide into proteins during protein synthesis, leading to the formation of misfolded proteins and subsequent protein aggregation. Additionally, N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been shown to activate glutamate receptors in the brain, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and mitochondrial dysfunction. Additionally, N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been shown to alter the levels of various neurotransmitters in the brain, including glutamate and dopamine, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of studying N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide in the laboratory is that it can be synthesized relatively easily and is readily available for use in experiments. Additionally, N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been shown to be neurotoxic in a variety of model systems, including cell culture and animal models, making it a useful tool for studying the mechanisms of neurodegeneration. However, one limitation of studying N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide in the laboratory is that it may not accurately reflect the conditions under which N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide is produced and consumed in the environment.

Future Directions

There are many potential future directions for research on N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide. One area of focus is the development of more sensitive and specific methods for detecting N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide in environmental samples, which could help to better understand its distribution and potential health effects. Additionally, further research is needed to elucidate the mechanisms by which N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide induces neurodegeneration, which could help to identify potential therapeutic targets for these diseases. Finally, there is a need for more research on the potential health effects of N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide exposure in humans, particularly in populations that may be at increased risk due to dietary or occupational exposure.

Synthesis Methods

N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile in the presence of a catalyst, or the reaction of L-alanine with acryloyl chloride in the presence of a base. However, the most commonly used method involves the reaction of L-glutamine with acrylonitrile in the presence of a catalyst, followed by hydrolysis of the resulting intermediate to yield N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide.

Scientific Research Applications

N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been the subject of extensive scientific research due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide can induce the formation of protein aggregates in the brain, which are a hallmark of these diseases. Additionally, N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide has been shown to be neurotoxic in vitro and in vivo, suggesting that it may contribute to the development of these diseases.

properties

Product Name

N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

N-[3-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H16BrNO3/c1-12(21)20-16-5-3-4-13(11-16)17(22)8-6-14-10-15(19)7-9-18(14)23-2/h3-11H,1-2H3,(H,20,21)/b8-6+

InChI Key

RHMMDOMDGHZIEE-SOFGYWHQSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)OC

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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